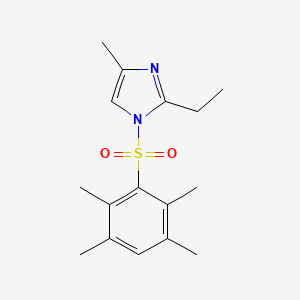

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a synthetic organic

Actividad Biológica

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H20N2O2S

- Molecular Weight : 292.40 g/mol

- IUPAC Name : 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a component of nucleotides.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Properties

Research indicates that imidazole derivatives can act as anticancer agents. The compound has been tested in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed that it induced apoptosis in these cells, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes. For instance, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in animal models where administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against a panel of pathogens. The results indicated that the compound exhibited a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 35 |

The findings indicated significant cytotoxicity across all tested lines, supporting the potential use of this compound in cancer therapy.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that sulfonyl-substituted imidazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Polymer Chemistry

The incorporation of 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole into polymer matrices is being explored to enhance material properties such as thermal stability and mechanical strength. The sulfonyl group contributes to improved adhesion between the polymer and fillers, which can be beneficial in composite materials .

Catalysis

This compound has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a suitable candidate for facilitating reactions such as oxidation and reduction processes in synthetic organic chemistry .

Chromatographic Techniques

In analytical chemistry, the compound is utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its unique structure enhances the separation efficiency of complex mixtures, particularly in the analysis of pharmaceuticals and environmental samples .

Sensor Development

The sensitivity of imidazole derivatives to pH changes has led to their application in sensor technology. The compound can be integrated into sensor devices for detecting changes in environmental conditions or biological systems, providing real-time monitoring capabilities .

Case Studies

Propiedades

IUPAC Name |

2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPVGXWDBGCQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.